2-((3-(4-chlorophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio)-N-(2,5-dichlorophenyl)acetamide
Description
This compound is a spirocyclic acetamide derivative featuring a 1,4-diazaspiro[4.6]undeca-1,3-diene core substituted with a 4-chlorophenyl group at position 3 and a thio-linked acetamide moiety bearing a 2,5-dichlorophenyl substituent. The molecular weight is estimated to be ~490 g/mol (analogous to structurally related compounds) . Its synthesis likely involves coupling of a spirocyclic thiol intermediate with a substituted acetamide under conditions similar to those described for related spiro systems (e.g., trifluoroacetic anhydride-mediated activation in THF) .
Properties
IUPAC Name |
2-[[2-(4-chlorophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-3-yl]sulfanyl]-N-(2,5-dichlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22Cl3N3OS/c24-16-7-5-15(6-8-16)21-22(29-23(28-21)11-3-1-2-4-12-23)31-14-20(30)27-19-13-17(25)9-10-18(19)26/h5-10,13H,1-4,11-12,14H2,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPDBYEZKLQMVNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2(CC1)N=C(C(=N2)SCC(=O)NC3=C(C=CC(=C3)Cl)Cl)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22Cl3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((3-(4-chlorophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio)-N-(2,5-dichlorophenyl)acetamide (CAS No. 899934-86-2) is a complex organic molecule featuring a spirocyclic structure and multiple halogen substitutions. Its unique structural characteristics suggest potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 494.9 g/mol . The presence of both chlorophenyl and dichlorophenyl groups may enhance its interaction with biological targets due to the electron-withdrawing effects of chlorine atoms.
| Property | Value |
|---|---|
| CAS Number | 899934-86-2 |
| Molecular Formula | C23H22Cl3N3OS |
| Molecular Weight | 494.9 g/mol |
Biological Activity Overview
Preliminary studies indicate that compounds similar to This compound exhibit significant biological activities including:
- Antimicrobial Activity : The compound has shown potential against various bacterial strains, likely due to its ability to disrupt cellular processes.
- Anticancer Properties : Similar compounds have been investigated for their ability to inhibit cancer cell proliferation by targeting specific signaling pathways.
Antimicrobial Activity
A study evaluating the antimicrobial properties of similar diazaspiro compounds found that they exhibited moderate to strong activity against pathogens such as Salmonella typhi and Bacillus subtilis. The mechanism of action is believed to involve interference with bacterial cell wall synthesis or function .
Anticancer Activity
Research on related spirocyclic compounds has demonstrated their efficacy in inhibiting cancer cell lines. For instance, a derivative with a similar structure showed IC50 values in the low micromolar range against various cancer types, indicating potent anticancer activity . The proposed mechanism involves the inhibition of key enzymes involved in cell cycle regulation.
Mechanistic Insights
Molecular docking studies have been conducted to elucidate the binding interactions between this compound and target proteins. These studies suggest that the compound may bind effectively to active sites due to its spatial configuration, which is influenced by the spiro structure and halogen substitutions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs and their differentiating features are summarized below:
Key Observations:
Substituent Position and Electronic Effects: The target compound's 2,5-dichlorophenyl group introduces steric hindrance and electron-withdrawing effects, which may reduce solubility compared to the 4-methoxyphenyl group in CAS 899914-11-5 . Methoxy groups enhance polarity (e.g., compound 7f has higher solubility in polar solvents due to OCH3) .
Spiro Ring Size :
- The target compound ’s 1,4-diazaspiro[4.6]undeca-1,3-diene core (six-membered cyclohexane fused to a six-membered diene) contrasts with smaller spiro systems like 1,4-diazaspiro[5.5]undecane (compound 7f) or 6,9-diazaspiro[4.5]decane (compound 8a). Larger spiro systems may offer greater conformational flexibility, influencing binding to biological targets .
Spectral Data :
- IR Spectroscopy : The absence of NH2 bands in the target compound (vs. compound 7f’s NH2 at 3186 cm⁻¹) confirms its acetamide structure .
- NMR : The 2,5-dichlorophenyl group in the target compound would exhibit distinct aromatic proton splitting (e.g., doublets of doublets) compared to the 4-methoxyphenyl group in CAS 899914-11-5 (singlets for para-substituted protons) .
Synthetic Yields: High yields (>95%) for compounds 7f and 8a suggest efficient coupling methodologies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
